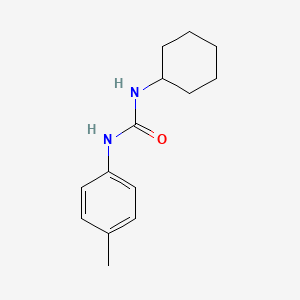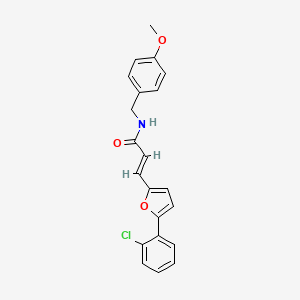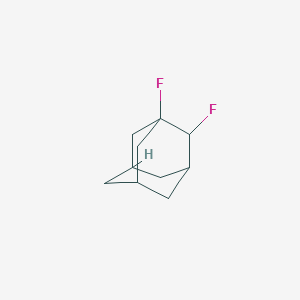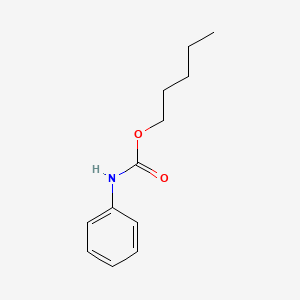
N-Pentyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentyl N-phenylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound is known for its stability and reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Pentyl N-phenylcarbamate can be synthesized through the reaction of N-phenylcarbamate with pentylamine. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Pentyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
N-Pentyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound is investigated for its potential use as a pharmaceutical agent.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
N-Pentyl N-phenylcarbamate can be compared with other similar compounds, such as:
- Ethyl N-phenylcarbamate
- Methyl N-phenylcarbamate
- Butyl N-phenylcarbamate
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This difference in chain length can affect the compound’s solubility, reactivity, and stability .
Comparaison Avec Des Composés Similaires
- Ethyl N-phenylcarbamate: Shorter alkyl chain, different solubility and reactivity.
- Methyl N-phenylcarbamate: Even shorter alkyl chain, used in different applications.
- Butyl N-phenylcarbamate: Similar properties but with a shorter alkyl chain .
Propriétés
Numéro CAS |
63075-06-9 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
pentyl N-phenylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-2-3-7-10-15-12(14)13-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,13,14) |
Clé InChI |
BIYXGLPPMRDUNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


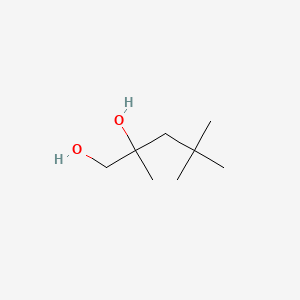


![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11962948.png)
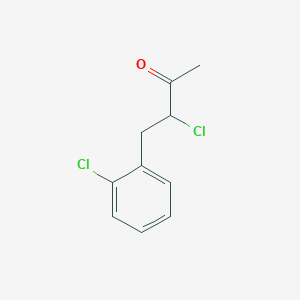
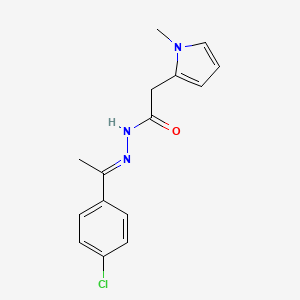
![1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)
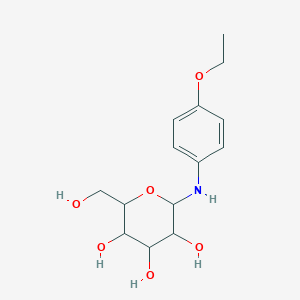
![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)
